1-Methoxy-3-methylcyclohexane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

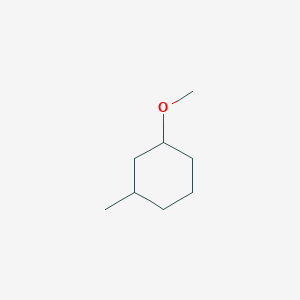

2D Structure

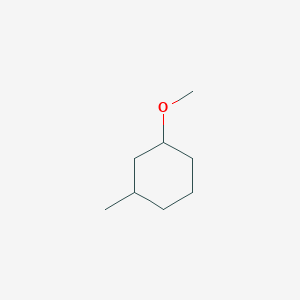

3D Structure

Properties

IUPAC Name |

1-methoxy-3-methylcyclohexane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O/c1-7-4-3-5-8(6-7)9-2/h7-8H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCPDYLJKHHAUBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(C1)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Methoxy-3-methylcyclohexane (CAS: 52204-64-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Methoxy-3-methylcyclohexane (CAS Number: 52204-64-5), a cyclic ether with potential applications in organic synthesis and as a scaffold in medicinal chemistry. This document details its physicochemical properties, a probable synthetic route based on the Williamson ether synthesis, and methods for its characterization. Due to a lack of published data on its specific biological activity, this guide presents a hypothetical signaling pathway involvement based on the known activities of structurally related small molecules, particularly focusing on the cyclooxygenase (COX) pathway as a plausible target for exploratory research. All quantitative data are summarized in structured tables, and detailed experimental protocols are provided. Visual diagrams generated using the DOT language illustrate key chemical transformations and a proposed biological mechanism of action.

Chemical and Physical Properties

This compound is a saturated cyclic ether. Its properties are largely dictated by the cyclohexane (B81311) ring and the methoxy (B1213986) functional group. The presence of a methyl group at the 3-position introduces chirality, meaning this compound can exist as different stereoisomers. The physical and chemical properties are summarized in Table 1.[1][2][3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 52204-64-5 | [1][2][3] |

| Molecular Formula | C₈H₁₆O | [1][2][3] |

| Molecular Weight | 128.21 g/mol | [1][2] |

| IUPAC Name | This compound | [1] |

| Appearance | Likely a colorless liquid (based on similar compounds) | N/A |

| Boiling Point | Not experimentally determined; estimated to be in the range of 150-170 °C | N/A |

| Density | Not experimentally determined | N/A |

| Solubility | Likely soluble in organic solvents and sparingly soluble in water | N/A |

Synthesis and Purification

A highly probable and efficient method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide in an Sₙ2 reaction.

Proposed Synthetic Pathway: Williamson Ether Synthesis

The synthesis would proceed by reacting 3-methylcyclohexanol (B165635) with a strong base, such as sodium hydride (NaH), to form the corresponding sodium 3-methylcyclohexoxide. This alkoxide is then reacted with an excess of a methylating agent, like methyl iodide (CH₃I), to yield the desired product.

Caption: Proposed Williamson ether synthesis of this compound.

Detailed Experimental Protocol

Materials:

-

3-methylcyclohexanol

-

Sodium hydride (60% dispersion in mineral oil)

-

Methyl iodide

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)

-

Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser under an inert atmosphere, and a dropping funnel is charged with a suspension of sodium hydride (1.2 equivalents) in anhydrous THF.

-

Formation of the Alkoxide: A solution of 3-methylcyclohexanol (1.0 equivalent) in anhydrous THF is added dropwise to the stirred suspension of sodium hydride at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 1 hour, or until the evolution of hydrogen gas ceases.

-

Methylation: The reaction mixture is cooled back to 0 °C, and methyl iodide (1.5 equivalents) is added dropwise. The mixture is then stirred at room temperature overnight.

-

Work-up: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is then transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by fractional distillation under reduced pressure to yield pure this compound.

Characterization

The structure and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

Table 2: Expected Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | - A singlet at ~3.3 ppm corresponding to the methoxy protons (-OCH₃).- A multiplet in the range of 3.0-3.5 ppm for the proton on the carbon bearing the methoxy group.- A complex series of multiplets in the upfield region (0.8-2.0 ppm) for the cyclohexane ring and methyl group protons. |

| ¹³C NMR | - A signal at ~56 ppm for the methoxy carbon.- A signal in the range of 75-85 ppm for the carbon attached to the oxygen.- Several signals in the aliphatic region (15-40 ppm) for the remaining cyclohexane and methyl carbons. |

| FT-IR (cm⁻¹) | - C-H stretching vibrations in the range of 2850-2960 cm⁻¹.- A prominent C-O stretching band around 1080-1150 cm⁻¹. |

| Mass Spec (m/z) | - A molecular ion peak (M⁺) at m/z = 128.- Fragmentation patterns corresponding to the loss of a methoxy group (M-31) and other aliphatic fragments. |

Hypothetical Biological Activity and Signaling Pathway

Currently, there is no publicly available data on the biological activity of this compound. However, the structural motif of a substituted cyclohexane ring is present in various biologically active molecules. Small molecule ethers have also been explored as inhibitors of various enzymes.

Postulated Target: Cyclooxygenase (COX) Enzymes

Given the lipophilic nature of the cyclohexane ring and the presence of a polar ether group, it is plausible that this compound could interact with hydrophobic pockets of enzymes. A potential area of investigation is its activity as a modulator of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway. Non-steroidal anti-inflammatory drugs (NSAIDs) are well-known inhibitors of COX enzymes.

Hypothetical Signaling Pathway: Inhibition of Prostaglandin Synthesis

The following diagram illustrates a hypothetical mechanism by which this compound might inhibit the COX pathway, leading to a reduction in the production of pro-inflammatory prostaglandins.

Caption: Hypothetical inhibition of the COX pathway by this compound.

Experimental Workflow for Biological Evaluation

To investigate the hypothetical biological activity of this compound, a structured experimental workflow is proposed.

Caption: Proposed workflow for evaluating the biological activity of this compound.

Safety and Handling

-

Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

-

Hazards: Likely to be flammable. May cause skin and eye irritation. Inhalation of vapors may cause respiratory tract irritation.

Conclusion

This compound is a readily synthesizable cyclic ether with potential for further exploration in organic and medicinal chemistry. This guide provides a foundational understanding of its properties and a plausible synthetic route. The proposed investigation into its biological activity, particularly as a COX inhibitor, offers a starting point for future research into the therapeutic potential of this and related small molecules. The lack of existing data highlights an opportunity for novel research and discovery in this area.

References

An In-depth Technical Guide to the Physical Properties of 1-Methoxy-3-methylcyclohexane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physical properties of 1-Methoxy-3-methylcyclohexane (CAS Number: 52204-64-5). Due to a notable scarcity of experimentally determined data in peer-reviewed literature, this document primarily presents computationally predicted values sourced from reputable chemical databases. These predictions offer valuable estimations for researchers handling this compound. Additionally, this guide outlines detailed experimental protocols for the determination of key physical properties, enabling researchers to ascertain precise values in a laboratory setting.

Core Physical Properties

This compound is a cyclic ether with the chemical formula C₈H₁₆O.[1][2] Its structure consists of a cyclohexane (B81311) ring substituted with a methoxy (B1213986) group at the 1-position and a methyl group at the 3-position. This substitution pattern gives rise to cis and trans stereoisomers, which may exhibit slight variations in their physical properties.

Quantitative Data Summary

The following table summarizes the available computed physical property data for this compound. It is critical to note that these are theoretical estimations and should be verified experimentally for applications requiring high precision.[1][3]

| Property | Value | Source |

| Molecular Weight | 128.21 g/mol | PubChem[1][2][4] |

| Molecular Formula | C₈H₁₆O | PubChem[1][2] |

| XLogP3 | 2.3 | PubChem (Computed)[1][4] |

| Hydrogen Bond Donor Count | 0 | PubChem (Computed)[1][3] |

| Hydrogen Bond Acceptor Count | 1 | PubChem (Computed)[1][3] |

| Rotatable Bond Count | 1 | PubChem (Computed)[1][3] |

| Exact Mass | 128.120115130 Da | PubChem (Computed)[1][4] |

| Monoisotopic Mass | 128.120115130 Da | PubChem (Computed)[1][4] |

| Topological Polar Surface Area | 9.2 Ų | PubChem (Computed)[1][4] |

| Heavy Atom Count | 9 | PubChem (Computed)[1] |

| Complexity | 80.6 | PubChem (Computed)[1][3][4] |

| Appearance | Liquid | American Elements[5] |

| Storage Temperature | 4 °C | American Elements[5] |

Note: XLogP3 is a computed octanol-water partition coefficient, indicating the lipophilicity of the compound.

For context, the experimentally determined boiling point of the related isomer, 1-Methoxy-4-methylcyclohexane, is 148°C.[6] This suggests a similar boiling range for this compound.

Stereoisomerism

The presence of two stereocenters in this compound results in the existence of cis and trans isomers. The relative orientation of the methoxy and methyl groups influences the molecule's overall shape and, consequently, its physical properties.

References

1-Methoxy-3-methylcyclohexane chemical structure and stereoisomers

An In-depth Technical Guide to the Chemical Structure and Stereoisomers of 1-Methoxy-3-methylcyclohexane

This technical guide provides a comprehensive overview of the chemical structure, stereoisomerism, and conformational analysis of this compound, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure

This compound is a disubstituted cyclohexane (B81311) derivative. Its chemical formula is C8H16O, and it has a molecular weight of approximately 128.21 g/mol .[1][2][3] The structure consists of a cyclohexane ring where a methoxy (B1213986) group (-OCH3) is attached to the first carbon (C1) and a methyl group (-CH3) is attached to the third carbon (C3).

Stereoisomerism

The presence of two chiral centers at C1 and C3 gives rise to stereoisomerism in this compound. Since the two substituents are different, there are 2^n = 2^2 = 4 possible stereoisomers. These stereoisomers can be categorized into cis and trans diastereomers, each existing as a pair of enantiomers.

-

Cis Isomers: In the cis configuration, both the methoxy and methyl groups are on the same side of the cyclohexane ring (either both "up" or both "down"). The two cis stereoisomers are enantiomers of each other: (1R,3S)-1-methoxy-3-methylcyclohexane and (1S,3R)-1-methoxy-3-methylcyclohexane.

-

Trans Isomers: In the trans configuration, the methoxy and methyl groups are on opposite sides of the ring (one "up" and one "down"). The two trans stereoisomers are also enantiomers: (1R,3R)-1-methoxy-3-methylcyclohexane and (1S,3S)-1-methoxy-3-methylcyclohexane.[4]

Conformational Analysis

The stereoisomers of this compound exist as rapidly interconverting chair conformations. The stability of these conformers is dictated by the steric strain arising from axial substituents, particularly 1,3-diaxial interactions.

Cis Isomer

The cis isomer can exist in two chair conformations: one with both substituents in equatorial positions (diequatorial) and the other with both in axial positions (diaxial).

-

Diequatorial (e,e) Conformation: This is the more stable conformation as both bulky groups occupy the less sterically hindered equatorial positions.

-

Diaxial (a,a) Conformation: This conformation is significantly less stable due to severe 1,3-diaxial interactions between the axial methoxy and methyl groups, as well as with the axial hydrogens on the same side of the ring.

The equilibrium heavily favors the diequatorial conformer.[5][6][7]

Trans Isomer

For the trans isomer, both chair conformations have one substituent in an axial position and the other in an equatorial position (axial-equatorial and equatorial-axial).

-

(a,e) and (e,a) Conformations: These two conformations are energetically equivalent because in each, there is one axial and one equatorial group.[5][8] The ring flip interconverts the positions of the two groups. Therefore, the trans isomer exists as a roughly 50:50 mixture of these two conformers at room temperature.

Quantitative Conformational Analysis

The energy difference between axial and equatorial conformers can be estimated using A-values, which represent the Gibbs free energy difference for a substituent between the axial and equatorial positions on a cyclohexane ring.

| Substituent | A-value (kcal/mol) |

| Methyl (-CH3) | 1.7 |

| Methoxy (-OCH3) | 0.6 |

Analysis of Conformational Energies:

-

cis-1-methoxy-3-methylcyclohexane:

-

Diequatorial (e,e): Relative steric strain = 0 kcal/mol.

-

Diaxial (a,a): The steric strain is a combination of the A-values and the additional gauche interaction between the two axial groups. The estimated energy cost is significantly high, making this conformation negligible at equilibrium. The diequatorial conformer is strongly preferred.

-

-

trans-1-methoxy-3-methylcyclohexane:

-

Axial-equatorial (a,e) / Equatorial-axial (e,a): In one conformer, the methyl group is axial (1.7 kcal/mol strain) and the methoxy is equatorial. In the other, the methoxy group is axial (0.6 kcal/mol strain) and the methyl is equatorial. The conformer with the bulkier methyl group in the equatorial position and the smaller methoxy group in the axial position is slightly more stable. However, both conformers are present in significant amounts at equilibrium.

-

Experimental Protocols

Detailed experimental protocols for the stereoselective synthesis and separation of individual this compound isomers are highly specific and typically documented within peer-reviewed chemical literature or patents. Below is a generalized workflow that outlines the typical steps a researcher would follow.

Methodology Outline:

-

Diastereoselective Synthesis: A common starting point could be 3-methylcyclohexanone. A stereoselective reduction would yield cis- and trans-3-methylcyclohexanol. Subsequent Williamson ether synthesis with a methylating agent would produce a mixture of this compound diastereomers. The choice of reagents and reaction conditions would influence the diastereomeric ratio.

-

Separation of Diastereomers: The resulting mixture of cis and trans isomers, being diastereomers, have different physical properties. They can typically be separated using standard laboratory techniques such as flash column chromatography or preparative gas chromatography.

-

Resolution of Enantiomers: Each isolated diastereomer (cis and trans) is a racemic mixture of two enantiomers. Resolving these enantiomers requires chiral separation techniques. This can be achieved through preparative chiral high-performance liquid chromatography (HPLC) or by derivatization with a chiral auxiliary to form diastereomeric derivatives that can be separated by conventional chromatography, followed by removal of the auxiliary.

-

Structural Elucidation and Purity Analysis: The absolute and relative stereochemistry of the isolated isomers would be confirmed using a combination of analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 2D NMR techniques like NOESY, can establish the cis/trans relationship by observing through-space correlations. Gas Chromatography-Mass Spectrometry (GC-MS) would be used to confirm the molecular weight and assess the purity of the isolated compounds. Finally, polarimetry can be used to measure the optical rotation of the pure enantiomers.

References

- 1. This compound | C8H16O | CID 12691204 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. americanelements.com [americanelements.com]

- 3. This compound | 52204-64-5 | CCA20464 [biosynth.com]

- 4. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 5. spcmc.ac.in [spcmc.ac.in]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chemistryschool.net [chemistryschool.net]

- 8. quora.com [quora.com]

An In-depth Technical Guide to the Cis and Trans Isomers of 1-Methoxy-3-methylcyclohexane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, stereochemistry, conformational analysis, and spectroscopic properties of the cis and trans isomers of 1-Methoxy-3-methylcyclohexane. This information is critical for professionals in drug discovery and development, where a thorough understanding of molecular geometry and its influence on physicochemical properties is paramount for designing effective and selective therapeutic agents.

Introduction

This compound is a disubstituted cyclohexane (B81311) derivative that exists as two diastereomers: cis and trans. The spatial arrangement of the methoxy (B1213986) and methyl groups on the cyclohexane ring dictates the molecule's three-dimensional shape, which in turn influences its physical, chemical, and biological properties. A detailed understanding of the stereochemical and conformational aspects of these isomers is essential for their application in medicinal chemistry and materials science.

Stereochemistry and Conformational Analysis

The stereoisomerism of this compound arises from the relative orientation of the methoxy and methyl groups. In the cis isomer, both substituents are on the same face of the cyclohexane ring, while in the trans isomer, they are on opposite faces. The conformational preferences of these isomers are governed by the principles of cyclohexane chair conformations, aiming to minimize steric strain.

For 1,3-disubstituted cyclohexanes, the cis isomer can adopt a conformation where both substituents occupy equatorial positions, which is generally the most stable arrangement due to the minimization of steric interactions.[1][2] In contrast, the trans isomer is constrained to have one substituent in an equatorial position and the other in an axial position in either of its chair conformations.[1][2]

Cis-1-Methoxy-3-methylcyclohexane:

The cis isomer exists in a conformational equilibrium between two chair forms: one with both the methoxy and methyl groups in equatorial positions (diequatorial) and the other with both groups in axial positions (diaxial). The diequatorial conformation is significantly more stable due to the absence of unfavorable 1,3-diaxial interactions.[3] The severe steric hindrance in the diaxial form makes its contribution to the overall equilibrium negligible.[3]

Trans-1-Methoxy-3-methylcyclohexane:

The trans isomer also exists as an equilibrium of two chair conformations. In both conformations, one substituent is axial and the other is equatorial. The two conformers are energetically equivalent, with one having an axial methoxy group and an equatorial methyl group, and the other, after a ring flip, having an equatorial methoxy group and an axial methyl group.[3] The overall stability of the trans isomer is generally lower than that of the cis isomer's diequatorial conformation because the trans isomer always has one group in the sterically less favorable axial position.[2]

The energetic preference for a substituent to be in the equatorial position is quantified by its "A-value," which represents the Gibbs free energy difference between the equatorial and axial conformers. While specific A-values for all substituents in all systems are not always available, they provide a useful guideline for predicting conformational equilibria.

Synthesis and Separation

The synthesis of cis- and trans-1-Methoxy-3-methylcyclohexane can be achieved through a Williamson ether synthesis starting from the corresponding cis- and trans-3-methylcyclohexanol (B12282318) isomers.

Experimental Protocol: Williamson Ether Synthesis of this compound

This protocol is a general procedure and may require optimization for specific isomers and desired purity.

Materials:

-

cis- or trans-3-methylcyclohexanol

-

Sodium hydride (NaH) or other strong base

-

Anhydrous tetrahydrofuran (B95107) (THF) or other suitable aprotic solvent

-

Methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a stirred solution of 3-methylcyclohexanol (B165635) (1.0 eq) in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride (1.1 eq) portion-wise to the solution. The mixture will be stirred at 0 °C for 30 minutes and then at room temperature for 1 hour to ensure complete formation of the alkoxide.

-

Cool the reaction mixture back to 0 °C and add methyl iodide (1.2 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The resulting crude product will be a mixture of the cis and trans isomers if the starting alcohol was a mixture.

Separation of Isomers

The separation of the cis and trans isomers of this compound can be challenging due to their similar physical properties. However, separation can be achieved using techniques that exploit subtle differences in their boiling points and polarities.

-

Fractional Distillation: Due to the expected small difference in boiling points, a highly efficient fractional distillation column is required.

-

Column Chromatography: Separation by column chromatography on silica (B1680970) gel can be effective. The choice of eluent is crucial, and a non-polar solvent system, such as a mixture of hexanes and a small amount of a slightly more polar solvent like ethyl acetate, would likely be employed. The separation relies on the small polarity difference between the two isomers.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between the cis and trans isomers of this compound. The chemical shifts of the protons and carbons are sensitive to their local electronic environment and spatial orientation.

General NMR Characteristics:

-

¹H NMR: A characteristic singlet for the methoxy group protons (-OCH₃) is expected in the range of 3.3-4.0 ppm.[4] The signals for the cyclohexane ring protons will appear as complex multiplets.

-

¹³C NMR: The methoxy carbon will typically resonate in the 50-65 ppm range.[4] The chemical shifts of the cyclohexane ring carbons will be influenced by the position and orientation (axial vs. equatorial) of the substituents.

Predicted Spectroscopic Differences:

Based on the conformational analysis, the chemical shifts of the C1, C3, and the methoxy and methyl carbons are expected to differ between the cis (diequatorial) and trans (axial/equatorial) isomers. For instance, axial and equatorial substituents on a cyclohexane ring generally exhibit distinct chemical shifts in ¹³C NMR.

Table 1: Predicted and Known Physical and Spectroscopic Data

| Property | cis-1-Methoxy-3-methylcyclohexane | trans-1-Methoxy-3-methylcyclohexane |

| Molecular Formula | C₈H₁₆O | C₈H₁₆O |

| Molecular Weight | 128.21 g/mol [5] | 128.21 g/mol [6] |

| Predicted ¹H NMR | Methoxy singlet (~3.3 ppm), complex multiplets for ring protons. | Methoxy singlet (~3.3 ppm), complex multiplets for ring protons. |

| Predicted ¹³C NMR | Methoxy carbon (~55-60 ppm). Ring carbon shifts consistent with diequatorial substitution. | Methoxy carbon (~55-60 ppm). Ring carbon shifts reflecting an axial/equatorial substitution pattern. |

Note: The NMR data are predictions based on general principles and data for related compounds. Experimental verification is required for precise values.

Thermodynamic Stability

As discussed in the conformational analysis, the cis isomer of this compound, which can adopt a diequatorial conformation, is predicted to be thermodynamically more stable than the trans isomer.[1][2] The trans isomer is destabilized by the unavoidable presence of one axial substituent, leading to 1,3-diaxial interactions. The magnitude of this stability difference can be estimated from the A-values of the methoxy and methyl groups.

Conclusion

The cis and trans isomers of this compound represent a classic example of how stereochemistry and conformational preferences dictate the properties of cyclic molecules. The greater thermodynamic stability of the cis isomer, due to its ability to adopt a diequatorial conformation, is a key distinguishing feature. While detailed experimental data for these specific isomers is sparse in publicly available literature, established principles of organic chemistry provide a robust framework for understanding their synthesis, structure, and properties. For researchers in drug development, a thorough characterization of such isomers is a critical step in understanding structure-activity relationships and optimizing lead compounds.

References

An In-depth Technical Guide to 1-Methoxy-3-methylcyclohexane (C8H16O)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methoxy-3-methylcyclohexane is a cyclic ether with the chemical formula C8H16O.[1][2] As a substituted cyclohexane (B81311), it holds potential interest for medicinal chemistry and drug discovery. The cyclohexane scaffold is a prevalent motif in numerous natural and synthetic bioactive compounds, often serving as a bioisostere for other cyclic or acyclic moieties to modulate pharmacokinetic and pharmacodynamic properties.[3] The introduction of a methoxy (B1213986) group can further influence a molecule's polarity, metabolic stability, and binding interactions with biological targets.[4] This technical guide provides a comprehensive overview of the synthesis, characterization, and potential relevance of this compound in a drug development context.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C8H16O | [1][2] |

| Molecular Weight | 128.21 g/mol | [1][5] |

| IUPAC Name | This compound | [1] |

| CAS Number | 52204-64-5 | [1][2] |

Synthesis

The synthesis of this compound can be achieved via the Williamson ether synthesis, a robust and widely used method for preparing ethers.[6][7][8][9] This reaction involves the nucleophilic substitution (SN2) of a haloalkane by an alkoxide. In the context of this compound, this would involve the reaction of a 3-methylcyclohexanol (B165635) derivative with a methylating agent.

Experimental Protocol: Williamson Ether Synthesis

This protocol is a representative procedure adapted from established Williamson ether synthesis methodologies.[6][10]

Materials:

-

3-Methylcyclohexanol

-

Sodium hydride (NaH)

-

Methyl iodide (CH3I)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Saturated aqueous ammonium (B1175870) chloride (NH4Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (B86663) (MgSO4)

Procedure:

-

To a stirred solution of 3-methylcyclohexanol in anhydrous THF at 0 °C under an inert atmosphere (e.g., argon or nitrogen), slowly add sodium hydride (1.1 equivalents).

-

Allow the mixture to warm to room temperature and stir for 30-60 minutes, or until the evolution of hydrogen gas ceases, indicating the formation of the sodium 3-methylcyclohexoxide.

-

Cool the reaction mixture back to 0 °C and add methyl iodide (1.2 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to yield pure this compound.

Characterization

The structure and purity of the synthesized this compound can be confirmed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the methoxy group protons (O-CH₃) typically in the range of 3.2-3.5 ppm.[4] The protons on the cyclohexane ring will appear as a series of complex multiplets further upfield. The methyl group protons (C-CH₃) will likely appear as a doublet around 0.9-1.2 ppm.

-

¹³C NMR: The carbon NMR spectrum will show a resonance for the methoxy carbon at approximately 55-60 ppm.[4] The carbons of the cyclohexane ring will appear in the aliphatic region, and the methyl carbon will have a characteristic upfield chemical shift.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the absence of a broad O-H stretching band (from the starting alcohol) and the presence of a strong C-O-C stretching vibration in the fingerprint region, typically around 1070-1150 cm⁻¹. The spectrum will also show C-H stretching vibrations for the sp³ hybridized carbons of the cyclohexane and methyl groups just below 3000 cm⁻¹.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be used to determine the purity of the compound and to confirm its molecular weight. The mass spectrum will show the molecular ion peak (M+) at m/z = 128, corresponding to the molecular weight of C8H16O.

Relevance in Drug Development

While there is no specific documented biological activity for this compound, substituted cyclohexanes are recognized as important scaffolds in medicinal chemistry.[3] They can act as rigid bioisosteres for flexible alkyl chains, potentially improving binding affinity to target proteins by reducing the entropic penalty upon binding.[3]

The methoxy group itself is a key functional group in many approved drugs.[4] Its presence can influence a compound's:

-

Solubility: The oxygen atom can act as a hydrogen bond acceptor, potentially improving aqueous solubility.

-

Lipophilicity: It can modulate a compound's lipophilicity, which is a critical parameter for membrane permeability and overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

-

Metabolic Stability: Methoxy groups can be sites of metabolism, typically through O-dealkylation by cytochrome P450 enzymes. This can be a strategic consideration in drug design to control the pharmacokinetic profile.[4]

-

Target Binding: The methoxy group can participate in hydrogen bonding or other non-covalent interactions within a protein's binding pocket, contributing to the overall potency of a drug candidate.

Given these properties, this compound could serve as a valuable building block or fragment in the synthesis of more complex molecules for screening in various therapeutic areas, including but not limited to, infectious diseases, oncology, and central nervous system disorders, where cyclohexane-containing drugs have shown utility.

Experimental and Logical Workflows

Synthesis and Characterization Workflow

The general workflow for the synthesis and characterization of this compound as a potential drug scaffold is outlined below.

Caption: Workflow for the synthesis and characterization of this compound.

Drug Discovery Logic Flow

The following diagram illustrates a conceptual workflow for how a novel compound like this compound could be integrated into an early-stage drug discovery program.

Caption: Conceptual workflow for the role of a novel compound in drug discovery.

References

- 1. This compound | C8H16O | CID 12691204 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. americanelements.com [americanelements.com]

- 3. img01.pharmablock.com [img01.pharmablock.com]

- 4. acdlabs.com [acdlabs.com]

- 5. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. youtube.com [youtube.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. scholarship.richmond.edu [scholarship.richmond.edu]

An In-depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectra of 1-Methoxy-3-methylcyclohexane

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a detailed prediction of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for the cis and trans isomers of 1-methoxy-3-methylcyclohexane. The predictions are derived from foundational NMR principles, including chemical shift theory, spin-spin coupling, and stereochemical influences inherent to substituted cyclohexane (B81311) systems.

Introduction

This compound is a substituted cyclohexane existing as two distinct diastereomers: cis and trans. The spatial arrangement of the methoxy (B1213986) and methyl substituents profoundly impacts the magnetic environment of each proton and carbon nucleus. Consequently, NMR spectroscopy serves as a powerful tool for distinguishing between these isomers. This document outlines the predicted ¹H and ¹³C NMR spectral data for the most stable chair conformation of each isomer. These predictions are based on established substituent effects, anisotropic effects, and conformational analysis, particularly the shielding effects observed for axial versus equatorial positions.

Methodology for Spectral Prediction and Acquisition

Prediction Rationale

The predicted chemical shifts (δ) and coupling patterns are based on the following principles:

-

Electronegativity: The electronegative oxygen atom in the methoxy group deshields adjacent nuclei (C1 and H1), causing their signals to appear at a lower field (higher ppm).

-

Conformational Analysis: Substituted cyclohexanes exist predominantly in a chair conformation. The stability of the conformer is determined by the steric strain, with bulky substituents preferentially occupying equatorial positions to minimize 1,3-diaxial interactions.

-

Magnetic Anisotropy: Axial and equatorial protons on the same carbon are diastereotopic and have different chemical shifts. Typically, equatorial protons are slightly deshielded compared to their axial counterparts.[1]

-

Gamma-Gauche (γ-gauche) Effect: In ¹³C NMR, a substituent in an axial position exerts a shielding effect (upfield shift to lower ppm) on carbons at the γ-position (three bonds away) due to steric compression.[2] This is a key indicator of stereochemistry.

-

Spin-Spin Coupling: The multiplicity of ¹H signals is predicted using the n+1 rule, where 'n' is the number of adjacent, non-equivalent protons. The magnitude of the coupling constant (J) varies with the dihedral angle between protons, with typical values of J_ax-ax ≈ 8-14 Hz, J_ax-eq ≈ 2-5 Hz, and J_eq-eq ≈ 2-5 Hz.

Standard Experimental Protocol for NMR Acquisition

While this guide is predictive, a typical experimental protocol to acquire such spectra is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the this compound isomer in ~0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

-

Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) to the solution to serve as an internal reference (δ = 0.00 ppm).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal resolution.

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to ensure each unique carbon appears as a singlet. A larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.

Predicted Spectra for cis-1-Methoxy-3-methylcyclohexane

The most stable conformation for the cis isomer is the diequatorial form, which minimizes steric hindrance. In this conformation, both the methoxy and methyl groups occupy equatorial positions. This molecule is asymmetric, meaning all eight carbons and all sixteen protons are chemically non-equivalent, though significant signal overlap is expected in the ¹H NMR spectrum.

Predicted ¹H NMR Data (cis Isomer)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Integration | Predicted Multiplicity |

| -OCH₃ | ~3.35 | 3H | Singlet (s) |

| H1 (axial) | ~3.30 | 1H | Complex Multiplet (m) |

| H3 (axial) | ~1.30 | 1H | Complex Multiplet (m) |

| -CH₃ (equatorial) | ~0.88 | 3H | Doublet (d) |

| Other Ring Protons | ~1.0 – 2.1 | 10H | Overlapping Multiplets (m) |

-

Justification: The H1 proton, being on the same carbon as the electronegative methoxy group, is the most deshielded ring proton. The methoxy protons appear as a characteristic singlet.[3] The equatorial methyl group protons are split into a doublet by the H3 proton. The remaining ten ring protons produce a complex and overlapping series of multiplets.

Predicted ¹³C NMR Data (cis Isomer)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C1 (-CHOCH₃) | ~78 |

| C2, C6 | ~35, ~33 |

| C3 (-CHCH₃) | ~31 |

| C4, C5 | ~26, ~24 |

| -OCH₃ | ~56 |

| -CH₃ (equatorial) | ~22 |

-

Justification: C1 is significantly deshielded by the directly attached oxygen. The methoxy carbon appears in its typical range of 55-60 ppm.[4][5] The equatorial methyl carbon has a chemical shift characteristic for such a group on a cyclohexane ring.[6] All six ring carbons are unique and will produce distinct signals.

Predicted Spectra for trans-1-Methoxy-3-methylcyclohexane

For the trans isomer, the most stable chair conformation has the larger methoxy group in the equatorial position and the smaller methyl group in the axial position. The presence of an axial substituent is a critical distinguishing feature that is readily observed in the NMR spectra.

Predicted ¹H NMR Data (trans Isomer)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Integration | Predicted Multiplicity |

| -OCH₃ | ~3.38 | 3H | Singlet (s) |

| H1 (axial) | ~3.45 | 1H | Complex Multiplet (m) |

| H3 (equatorial) | ~1.85 | 1H | Complex Multiplet (m) |

| -CH₃ (axial) | ~0.92 | 3H | Doublet (d) |

| Other Ring Protons | ~0.9 – 2.2 | 10H | Overlapping Multiplets (m) |

-

Justification: The chemical shifts for the methoxy and H1 protons are similar to the cis isomer. The key difference lies in the protons on and near C3. The axial methyl group will influence the chemical shifts of the other axial protons on the same side of the ring (H1ax, H5ax) due to 1,3-diaxial interactions.

Predicted ¹³C NMR Data (trans Isomer)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C1 (-CHOCH₃) | ~76 |

| C2, C6 | ~33, ~31 |

| C3 (-CHCH₃) | ~27 |

| C4, C5 | ~25, ~20 |

| -OCH₃ | ~56 |

| -CH₃ (axial) | ~17 |

-

Justification: The most significant spectral feature is the upfield shift of the axial methyl carbon to ~17 ppm. This shielding is a direct result of the γ-gauche effect from C1 and C5.[2] Similarly, C3 and C5 are shielded by the axial methyl group compared to their counterparts in the cis isomer. This pronounced upfield shift for the methyl carbon is the clearest indicator for identifying the trans isomer.

Visualizations: Logical Workflows and Structures

The following diagrams illustrate the workflow for NMR prediction and the key structural differences between the isomers.

References

- 1. The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. acdlabs.com [acdlabs.com]

- 4. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. ORGANIC SPECTROSCOPY INTERNATIONAL: METHYL CYCLOHEXANE [orgspectroscopyint.blogspot.com]

Spectroscopic Analysis of 1-Methoxy-3-methylcyclohexane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected infrared (IR) and mass spectrometry (MS) data for 1-methoxy-3-methylcyclohexane. Due to the limited availability of published experimental spectra for this specific compound, this guide leverages established principles of spectroscopy and data from analogous structures to present a robust, predictive analysis. This document is intended to support researchers in the identification, characterization, and quality control of this compound and related compounds.

Predicted Spectroscopic Data

The following tables summarize the anticipated IR absorptions and mass spectral fragments for this compound. These predictions are based on the typical behavior of alkyl ethers and substituted cyclohexanes.

Infrared (IR) Spectroscopy Data

The IR spectrum of this compound is expected to be dominated by absorptions corresponding to C-H and C-O bond vibrations.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2960 - 2850 | Strong | C-H stretching (cyclohexyl and methyl groups) |

| 1470 - 1450 | Medium | CH₂ scissoring (cyclohexyl ring) |

| 1380 - 1370 | Medium-Weak | CH₃ bending |

| 1100 - 1080 | Strong | C-O-C stretching (ether linkage) |

Mass Spectrometry (MS) Data

The electron ionization (EI) mass spectrum of this compound is predicted to show a molecular ion peak and several characteristic fragment ions resulting from alpha-cleavage, loss of the methoxy (B1213986) group, and ring fragmentation.

| m/z Ratio | Predicted Relative Intensity | Assignment |

| 128 | Low | Molecular Ion [M]⁺ |

| 113 | Medium | [M - CH₃]⁺ |

| 97 | Medium | [M - OCH₃]⁺ |

| 84 | High | [C₆H₁₂]⁺ (Loss of methanol) |

| 71 | High | [M - C₄H₉]⁺ (Ring fragmentation) |

| 58 | Very High | [C₃H₆O]⁺ (α-cleavage fragment) |

| 43 | High | [C₃H₇]⁺ |

Experimental Protocols

The following are detailed, generalized protocols for the acquisition of IR and mass spectra for a liquid analyte such as this compound.

Infrared (IR) Spectroscopy Protocol

Objective: To obtain the infrared spectrum of liquid this compound.

Materials:

-

Fourier-Transform Infrared (FTIR) Spectrometer

-

Liquid sample of this compound

-

Polished salt plates (e.g., NaCl or KBr)

-

Pasteur pipette

-

Isopropanol (B130326) (for cleaning)

-

Kimwipes

Procedure:

-

Ensure the FTIR spectrometer is properly calibrated and a background spectrum has been collected.

-

Using a clean Pasteur pipette, place a single drop of this compound onto the surface of one salt plate.[1]

-

Carefully place the second salt plate on top of the first, allowing the liquid to spread and form a thin film between the plates.[1]

-

Mount the sandwiched plates into the sample holder of the FTIR spectrometer.

-

Acquire the infrared spectrum over the desired range (typically 4000-400 cm⁻¹).

-

After analysis, clean the salt plates thoroughly with isopropanol and dry with a Kimwipe. Store the plates in a desiccator to prevent damage from moisture.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

Objective: To obtain the electron ionization mass spectrum of this compound.

Materials:

-

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

-

Helium carrier gas (UHP grade)

-

This compound sample

-

Volatile solvent (e.g., dichloromethane (B109758) or hexane)

-

Autosampler vials with caps

-

Microsyringe

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 10 µg/mL) in a suitable volatile solvent.[2] Transfer the solution to an autosampler vial.

-

GC-MS Instrument Setup:

-

Injector: Set the injector temperature to 250 °C with a split ratio of 50:1.

-

GC Column: Use a non-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 µm).

-

Oven Program: Start at 50 °C for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min.

-

Carrier Gas: Maintain a constant flow of helium at 1 mL/min.

-

Mass Spectrometer: Set the ion source temperature to 230 °C and the quadrupole temperature to 150 °C. Acquire data in scan mode over a mass range of m/z 40-300.

-

-

Injection and Analysis: Inject 1 µL of the prepared sample into the GC-MS system.

-

Data Processing: Analyze the resulting chromatogram to identify the peak corresponding to this compound and extract the associated mass spectrum.

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and a plausible fragmentation pathway for this compound in a mass spectrometer.

References

Navigating the Solution: A Technical Guide to the Solubility of 1-Methoxy-3-methylcyclohexane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the solubility characteristics of 1-Methoxy-3-methylcyclohexane in various organic solvents. In the absence of extensive published quantitative data, this document provides a comprehensive overview based on fundamental principles of chemical interactions and offers detailed experimental protocols for researchers to determine precise solubility values.

Core Concepts: Predicting Solubility

The solubility of a substance is primarily governed by the principle of "like dissolves like." This axiom suggests that a solute will dissolve best in a solvent that has a similar polarity. This compound is a cyclic ether with a nonpolar alkyl-substituted cyclohexane (B81311) ring and a polar ether group. This structure results in an overall molecule with low to moderate polarity. Therefore, it is expected to be readily soluble in nonpolar and weakly polar organic solvents, while its solubility in highly polar solvents may be limited.

Predicted Solubility Profile

Based on the structural characteristics of this compound, the following table summarizes its predicted qualitative solubility in a range of common organic solvents. These predictions are based on the principle of "like dissolves like" and the known miscibility of similar ethers and cycloalkane derivatives.

| Solvent Classification | Solvent Example | Predicted Solubility of this compound | Rationale |

| Nonpolar Aliphatic | Hexane, Heptane | Miscible | Similar nonpolar hydrocarbon structures lead to favorable van der Waals interactions. |

| Nonpolar Aromatic | Toluene, Benzene | Miscible | The nonpolar cyclohexane ring interacts favorably with the aromatic ring. |

| Weakly Polar | Diethyl Ether | Miscible | Both are ethers, leading to good compatibility. |

| Dichloromethane | Soluble | The moderate polarity of both molecules allows for good interaction. | |

| Ethyl Acetate | Soluble | The ester group's polarity is compatible with the ether's polarity. | |

| Polar Aprotic | Acetone | Soluble | The ketone's polarity is likely to be compatible with the ether. |

| Acetonitrile (B52724) | Moderately Soluble | Higher polarity of acetonitrile may lead to slightly reduced solubility. | |

| Dimethylformamide (DMF) | Moderately Soluble | The high polarity of DMF might limit miscibility. | |

| Dimethyl Sulfoxide (DMSO) | Poorly Soluble | The very high polarity of DMSO makes it a poor solvent for this compound. | |

| Polar Protic | Methanol, Ethanol | Moderately Soluble | The hydroxyl group can interact with the ether oxygen, but the nonpolar bulk of the molecule will limit solubility compared to smaller ethers. |

| Water | Poorly Soluble | The molecule is predominantly nonpolar and cannot disrupt the strong hydrogen bonding network of water. |

Experimental Determination of Solubility

To obtain precise quantitative data, experimental determination is essential. A widely used and reliable method is the isothermal equilibrium saturation technique followed by quantitative analysis.

Experimental Protocol: Isothermal Equilibrium Saturation

Objective: To determine the concentration of a saturated solution of this compound in a specific organic solvent at a constant temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Temperature-controlled shaker or water bath

-

Calibrated thermometer

-

Analytical balance

-

Glass vials with airtight caps

-

Syringe filters (chemically compatible, e.g., PTFE)

-

Gas chromatograph with a flame ionization detector (GC-FID) or other suitable analytical instrument (e.g., HPLC, NMR)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Supersaturated Solution: In a series of glass vials, add an excess amount of this compound to a known volume of the selected organic solvent. The presence of a distinct second phase (undissolved solute) is crucial to ensure saturation.

-

Equilibration: Securely cap the vials and place them in a temperature-controlled shaker or water bath set to the desired experimental temperature (e.g., 25 °C). Agitate the mixtures for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow the vials to rest in the temperature-controlled environment for at least 12 hours to allow for complete phase separation.

-

Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the clear, saturated supernatant using a syringe. Immediately filter the aliquot through a chemically compatible syringe filter into a clean, pre-weighed vial to remove any undissolved micro-droplets.

-

Quantitative Analysis:

-

Prepare a series of calibration standards of this compound in the same solvent.

-

Analyze the filtered saturated solution and the calibration standards using a validated analytical method, such as GC-FID.

-

Determine the concentration of this compound in the saturated solution by comparing its response to the calibration curve.

-

-

Data Reporting: Express the solubility in appropriate units, such as grams per 100 mL of solvent ( g/100 mL), molarity (mol/L), or mole fraction.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow of the isothermal equilibrium saturation method for determining the solubility of this compound.

Caption: Workflow for determining the solubility of a liquid solute.

This in-depth guide provides a foundational understanding of the solubility of this compound in organic solvents. While quantitative data remains to be experimentally determined, the provided predictions and detailed protocols offer a robust framework for researchers and professionals in the field.

Conformational Landscape of 1-Methoxy-3-methylcyclohexane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The three-dimensional conformation of a molecule is a critical determinant of its physical, chemical, and biological properties. In the realm of medicinal chemistry and materials science, a profound understanding of the conformational preferences of cyclic molecules is paramount for the rational design of novel therapeutic agents and functional materials. This technical guide provides an in-depth conformational analysis of 1-Methoxy-3-methylcyclohexane, a disubstituted cyclohexane (B81311) derivative. By examining the interplay of steric and electronic effects, we will elucidate the relative stabilities of the various chair conformations for both the cis and trans isomers. This document will serve as a comprehensive resource, detailing the theoretical underpinnings of conformational analysis, presenting quantitative energetic data, and outlining the experimental methodologies used in such studies.

Introduction to Cyclohexane Conformation

The cyclohexane ring predominantly adopts a low-energy "chair" conformation to minimize angular and torsional strain. In this conformation, the substituent positions are not equivalent, giving rise to two distinct orientations: axial (perpendicular to the general plane of the ring) and equatorial (extending from the periphery of the ring).[1] For monosubstituted cyclohexanes, the chair conformation with the substituent in the more spacious equatorial position is generally more stable to avoid unfavorable steric interactions with axial hydrogens on the same side of the ring, known as 1,3-diaxial interactions.[2][3]

The energetic cost of placing a substituent in an axial position is quantified by its "A-value," which represents the difference in Gibbs free energy (ΔG°) between the axial and equatorial conformers.[4] For the substituents of interest in this compound, the established A-values are:

-

Methoxy (B1213986) (-OCH₃): ~0.6 - 0.7 kcal/mol[6]

These values are fundamental to predicting the most stable conformation of substituted cyclohexanes.

Conformational Analysis of cis-1-Methoxy-3-methylcyclohexane

In the cis isomer, both the methoxy and methyl groups are on the same face of the cyclohexane ring. This geometric constraint leads to two possible chair conformations that are in rapid equilibrium through a process called ring flipping.

-

Diequatorial (e,e) Conformer: Both the methoxy and methyl groups occupy equatorial positions. This arrangement minimizes steric strain as neither group experiences significant 1,3-diaxial interactions.

-

Diaxial (a,a) Conformer: Following a ring flip, both substituents are forced into axial positions. This conformer is significantly destabilized by multiple steric clashes. The axial methyl group interacts with the axial hydrogens at C5, and the axial methoxy group interacts with the axial hydrogen at C5. Crucially, a highly unfavorable 1,3-diaxial interaction exists between the methyl and methoxy groups themselves.

The energetic difference between these two conformers can be estimated by summing the A-values of the axial substituents and accounting for the additional methyl-methoxy 1,3-diaxial interaction, which is significantly more sterically demanding than a substituent-hydrogen interaction.

Quantitative Energetic Analysis (cis Isomer)

| Conformer | Axial Substituents | Key Steric Interactions | Estimated Strain Energy (kcal/mol) | Relative Stability |

| Diequatorial (e,e) | None | Gauche interactions within the ring | 0 (Reference) | More Stable |

| Diaxial (a,a) | -CH₃, -OCH₃ | 1,3-diaxial CH₃-H, 1,3-diaxial OCH₃-H, 1,3-diaxial CH₃-OCH₃ | > 5.0 (significantly higher than the sum of A-values) | Less Stable |

Note: The strain energy for the diaxial conformer is substantially greater than the simple sum of the A-values (1.8 + 0.7 = 2.5 kcal/mol) due to the severe 1,3-diaxial interaction between the two substituent groups.

Visualization of cis Isomer Interconversion

Caption: Chair interconversion of cis-1-Methoxy-3-methylcyclohexane.

Conformational Analysis of trans-1-Methoxy-3-methylcyclohexane

For the trans isomer, the methoxy and methyl groups are on opposite faces of the ring. In any chair conformation, this necessitates that one substituent is in an axial position while the other is in an equatorial position.

-

Axial-Equatorial (a,e) Conformer: The methoxy group is axial, and the methyl group is equatorial. The primary source of steric strain is the 1,3-diaxial interaction between the methoxy group and the axial hydrogens at C3 and C5.

-

Equatorial-Axial (e,a) Conformer: After a ring flip, the methoxy group becomes equatorial, and the methyl group becomes axial. In this case, the steric strain arises from the 1,3-diaxial interactions between the larger methyl group and the axial hydrogens at C1 and C5.

The relative stability of these two conformers is determined by the difference in the A-values of the methyl and methoxy groups. The conformer that places the group with the larger A-value in the equatorial position will be the more stable one.

Quantitative Energetic Analysis (trans Isomer)

| Conformer | Axial Substituent | Key Steric Interactions | Estimated Strain Energy (kcal/mol) | Relative Stability |

| Equatorial Methoxy, Axial Methyl (e,a) | -CH₃ | Two 1,3-diaxial CH₃-H | ~1.8 | Less Stable |

| Axial Methoxy, Equatorial Methyl (a,e) | -OCH₃ | Two 1,3-diaxial OCH₃-H | ~0.7 | More Stable |

The energy difference (ΔG°) between these two conformers is approximately 1.1 kcal/mol (1.8 - 0.7 kcal/mol), favoring the conformer with the axial methoxy group and equatorial methyl group.

Visualization of trans Isomer Interconversion

Caption: Chair interconversion of trans-1-Methoxy-3-methylcyclohexane.

Experimental Protocols for Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and widely used technique for the conformational analysis of cyclohexane derivatives.[7] By analyzing parameters such as chemical shifts, coupling constants (³J), and signal intensities at different temperatures, one can determine the populations of different conformers in equilibrium.

General NMR-Based Experimental Workflow

A typical experimental approach to determine the conformational equilibrium of a compound like this compound involves the following steps:

-

Sample Preparation: A dilute solution of the purified cis or trans isomer is prepared in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆). The choice of solvent is important as it can influence the conformational equilibrium.

-

Room Temperature Spectrum Acquisition: A standard ¹H NMR spectrum is acquired at room temperature. At this temperature, the ring flip is rapid on the NMR timescale, resulting in a spectrum with time-averaged signals for the axial and equatorial protons.

-

Low-Temperature NMR (Dynamic NMR): The sample is cooled inside the NMR probe to a temperature where the rate of chair-chair interconversion becomes slow enough to be resolved on the NMR timescale (typically below -60 °C). At this "coalescence temperature," the single averaged signals broaden and then resolve into two distinct sets of signals, one for each chair conformer.

-

Data Analysis:

-

Integration: By integrating the well-resolved signals corresponding to each conformer at low temperature, the relative populations (and thus the equilibrium constant, Keq) can be directly determined.

-

Coupling Constants: The magnitude of the vicinal coupling constant (³J) between adjacent protons, particularly the proton on the carbon bearing a substituent (the H-C-O or H-C-C proton), is highly dependent on the dihedral angle. Large coupling constants (~10-13 Hz) are indicative of an axial-axial relationship, while smaller couplings (~2-5 Hz) suggest axial-equatorial or equatorial-equatorial relationships. This allows for the unambiguous assignment of each conformer.

-

-

Thermodynamic Calculation: The Gibbs free energy difference (ΔG°) between the conformers is calculated from the equilibrium constant (Keq) using the equation: ΔG° = -RT ln(Keq) , where R is the gas constant and T is the temperature in Kelvin.

Workflow Visualization

References

- 1. auremn.org.br [auremn.org.br]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. m.youtube.com [m.youtube.com]

- 4. 1,3-Diaxial Interactions and A value for Cyclohexanes - Chemistry Steps [chemistrysteps.com]

- 5. benchchem.com [benchchem.com]

- 6. groups.chem.ubc.ca [groups.chem.ubc.ca]

- 7. Conformational Analysis of Cyclohexane Derivatives by Nuclear Magnetic Resonance Spectroscopy | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to the Thermodynamic Properties of Substituted Cyclohexanes

For Researchers, Scientists, and Drug Development Professionals

The cyclohexane (B81311) ring is a ubiquitous structural motif in organic chemistry and is of paramount importance in the field of medicinal chemistry and drug development. The specific three-dimensional arrangement of substituents on a cyclohexane ring, dictated by its conformational preferences, can profoundly influence a molecule's biological activity, metabolic stability, and pharmacokinetic properties. A thorough understanding of the thermodynamic principles governing the conformational equilibria of substituted cyclohexanes is therefore crucial for the rational design of novel therapeutics.

This technical guide provides a comprehensive overview of the thermodynamic properties of substituted cyclohexanes, with a focus on the energetic factors that govern their conformational behavior. We will delve into the concept of A-values, the enthalpic and entropic contributions to conformational free energy, and the experimental and computational methodologies used to determine these critical parameters.

Conformational Analysis of Cyclohexane: The Chair Conformation

The cyclohexane ring is not planar; it adopts a puckered, three-dimensional structure to relieve angle and torsional strain. The most stable conformation is the chair conformation , which has ideal tetrahedral bond angles of approximately 109.5° and a staggered arrangement of all substituents, minimizing steric interactions.[1][2][3] In the chair conformation, the twelve hydrogen atoms (or other substituents) occupy two distinct types of positions: axial and equatorial .

-

Axial positions are perpendicular to the approximate plane of the ring, alternating up and down around the ring.

-

Equatorial positions are located in the approximate plane of the ring, pointing outwards from the perimeter.

At room temperature, the cyclohexane ring is not static but undergoes a rapid "ring flip" or "chair interconversion," where one chair conformation converts to another. During this process, all axial substituents become equatorial, and all equatorial substituents become axial.[3] For an unsubstituted cyclohexane ring, these two chair conformations are energetically identical. However, in substituted cyclohexanes, the two chair conformers are generally not of equal energy.

The A-Value: A Quantitative Measure of Steric Hindrance

The preference for a substituent to occupy the equatorial position is a cornerstone of conformational analysis. When a substituent is in the axial position, it experiences steric repulsion with the other two axial hydrogens on the same side of the ring. This unfavorable interaction is known as a 1,3-diaxial interaction .[4][5] To avoid this steric strain, bulkier substituents will preferentially occupy the more spacious equatorial position.

The energy difference between the axial and equatorial conformations is quantified by the A-value , which is the change in Gibbs free energy (ΔG°) for the equilibrium between the two chair conformers.[6] A larger A-value indicates a stronger preference for the equatorial position and, consequently, a greater effective "size" of the substituent in the context of the cyclohexane ring.

The relationship between the A-value and the equilibrium constant (Keq) is given by the following equation:

ΔG° = -RT ln(Keq)

Where:

-

ΔG° is the A-value

-

R is the gas constant

-

T is the temperature in Kelvin

-

Keq = [Equatorial conformer] / [Axial conformer]

A positive A-value signifies that the equatorial conformer is more stable.

Thermodynamic Data for Substituted Cyclohexanes

The following tables summarize the key thermodynamic parameters for a variety of common substituents on a cyclohexane ring. These values are essential for predicting the conformational preferences of polysubstituted cyclohexanes and for understanding the energetic landscape of molecules containing this important scaffold.

Table 1: A-Values for Common Substituents

| Substituent | A-Value (kcal/mol) | Reference(s) |

| -H | 0 | - |

| -F | 0.25 | [7] |

| -Cl | 0.53 | [7] |

| -Br | 0.48 | [7] |

| -I | 0.47 | [7] |

| -OH | 0.94 (non-H-bonding solvent) | [7] |

| -OCH3 | 0.56 | [7] |

| -NH2 | 1.4 | [7] |

| -CN | 0.24 | [7] |

| -CH3 | 1.74 | [7][8] |

| -CH2CH3 | 1.75 | [7] |

| -CH(CH3)2 | 2.15 | [7] |

| -C(CH3)3 | ~5.0 | [7] |

| -C6H5 | 2.9 | [7] |

| -COOH | 1.41 | [6] |

| -COOCH3 | 1.27 | [6] |

Table 2: Enthalpy and Entropy of Conformational Change for Selected Alkyl Substituents

| Substituent | ΔH° (kcal/mol) | ΔS° (cal/mol·K) | Reference(s) |

| -CH3 | 1.7 | 0 | [7] |

| -CH2CH3 | 1.7 | -0.4 | [7] |

| -CH(CH3)2 | 2.1 | -0.6 | [7] |

| -C(CH3)3 | 4.9 | -1.1 | [7] |

Note: A negative entropy change for the axial to equatorial conversion of some alkyl groups is attributed to a decrease in the number of available rotational conformations in the more stable equatorial position.

Experimental and Computational Protocols for Determining Thermodynamic Properties

The accurate determination of the thermodynamic parameters for cyclohexane conformational equilibria relies on a combination of experimental techniques and computational modeling.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy is the primary experimental method for determining A-values and other thermodynamic data.

Protocol for Determining Conformational Equilibrium by NMR Spectroscopy:

-

Sample Preparation: A solution of the substituted cyclohexane is prepared in a suitable deuterated solvent. The choice of solvent can be critical, as intermolecular interactions can influence the conformational equilibrium.

-

Low-Temperature Measurement: The NMR spectrum is recorded at a low temperature where the rate of chair interconversion is slow on the NMR timescale. This allows for the observation of separate signals for the axial and equatorial conformers.

-

Signal Integration: The relative populations of the two conformers are determined by integrating the signals corresponding to specific protons in each conformer.

-

Equilibrium Constant Calculation: The equilibrium constant (Keq) is calculated from the ratio of the integrated signal areas.

-

Variable Temperature Studies: To determine the enthalpy (ΔH°) and entropy (ΔS°) of the equilibrium, NMR spectra are recorded at several different temperatures.

-

Van't Hoff Analysis: A plot of ln(Keq) versus 1/T (a Van't Hoff plot) is constructed. The slope of this plot is equal to -ΔH°/R, and the y-intercept is equal to ΔS°/R, allowing for the calculation of the enthalpic and entropic contributions to the free energy difference.

Computational Protocols

Computational chemistry provides a powerful tool for predicting and understanding the thermodynamic properties of substituted cyclohexanes.

Protocol for Computational Conformational Analysis:

-

Structure Generation: Three-dimensional structures of both the axial and equatorial conformers of the substituted cyclohexane are generated using a molecular modeling program.

-

Geometry Optimization: The geometry of each conformer is optimized to find the lowest energy structure. This is typically done using quantum mechanical methods, such as Density Functional Theory (DFT), with an appropriate basis set (e.g., B3LYP/6-31G*).

-

Frequency Calculation: A frequency calculation is performed on the optimized geometries to confirm that they represent true energy minima (i.e., no imaginary frequencies) and to calculate the zero-point vibrational energy (ZPVE), thermal corrections, and Gibbs free energy.

-

Energy Calculation: The relative energies (ΔE, ΔH, and ΔG) of the two conformers are calculated by taking the difference in their computed energies. The calculated ΔG value can be directly compared to the experimentally determined A-value.

Visualizing Key Concepts in Cyclohexane Thermodynamics

The following diagrams, generated using the DOT language, illustrate fundamental concepts and workflows related to the thermodynamic properties of substituted cyclohexanes.

Caption: Conformational equilibrium of a monosubstituted cyclohexane.

Caption: Experimental and computational workflows for A-value determination.

Relevance in Drug Development

The principles of cyclohexane conformational analysis are critically important in the design and development of new drugs. The three-dimensional shape of a drug molecule is a key determinant of its ability to bind to its biological target (e.g., an enzyme or receptor). By understanding and controlling the conformational preferences of cyclohexane rings within a drug candidate, medicinal chemists can:

-

Optimize Binding Affinity: Lock the molecule into a bioactive conformation that fits optimally into the target's binding site.

-

Improve Selectivity: Design molecules that preferentially bind to the desired target over off-targets, reducing side effects.

-

Enhance Physicochemical Properties: Modulate properties such as solubility, membrane permeability, and metabolic stability by altering the orientation of functional groups.

For example, introducing a bulky substituent with a large A-value can effectively "lock" the cyclohexane ring in a single chair conformation, presenting a well-defined three-dimensional structure to the biological target.

Caption: The role of thermodynamics in rational drug design.

Conclusion

The thermodynamic properties of substituted cyclohexanes provide a fundamental framework for understanding and predicting their conformational behavior. The A-value serves as a powerful and convenient tool for quantifying the steric demands of various substituents. By employing a combination of experimental techniques, particularly NMR spectroscopy, and computational modeling, researchers can gain deep insights into the energetic landscape of these important molecules. This knowledge is not only of academic interest but also has profound practical implications in the field of drug discovery and development, enabling the design of more potent, selective, and effective medicines.

References

- 1. Cyclohexane conformation - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Cyclohexane [webbook.nist.gov]

- 6. A value (organic chemistry) - Wikipedia [en.wikipedia.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

Synthesis and Characterization of 1-Methoxy-3-methylcyclohexane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-methoxy-3-methylcyclohexane. Due to the limited availability of specific experimental data for this compound in the public domain, this document presents detailed, plausible experimental protocols for its synthesis based on established organic chemistry methodologies. Furthermore, predicted characterization data, including nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), are provided based on the analysis of analogous compounds. This guide is intended to serve as a valuable resource for researchers interested in the synthesis and study of this and related cyclic ethers.

Synthesis of this compound

Two primary synthetic routes are proposed for the preparation of this compound: the Williamson ether synthesis and the alkoxymercuration-demercuration of 3-methylcyclohexene (B1581247). Both methods are well-established for the formation of ethers.

Williamson Ether Synthesis

The Williamson ether synthesis is a versatile and widely used method for preparing ethers. This SN2 reaction involves the reaction of an alkoxide with a primary alkyl halide. In this proposed synthesis, 3-methylcyclohexanol (B165635) is first deprotonated with a strong base to form the corresponding alkoxide, which is then reacted with a methylating agent.

Reaction Scheme:

Experimental Protocol:

A detailed, step-by-step protocol for the Williamson ether synthesis of this compound is provided in the table below.

| Step | Procedure |

| 1. Preparation | To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 molar equivalents) in anhydrous tetrahydrofuran (B95107) (THF, 100 mL). |